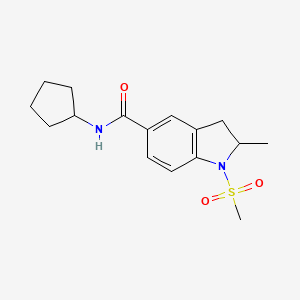![molecular formula C20H31NO5 B5963026 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate](/img/structure/B5963026.png)
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate, also known as IMPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and serotonergic systems. 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been shown to increase acetylcholine levels in the brain, which can enhance cognitive function. Additionally, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been shown to increase dopamine levels in the brain, which can improve mood and reduce symptoms of Parkinson's disease.
Biochemical and Physiological Effects
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been shown to have a range of biochemical and physiological effects, including antioxidant properties, anti-inflammatory effects, and neuroprotective effects. 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been shown to reduce oxidative stress in the brain, which can contribute to the development of neurological disorders. Additionally, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been shown to reduce inflammation in the brain, which can also contribute to the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate is a relatively new compound, and its effects on human subjects have not been extensively studied. Additionally, the synthesis of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate requires specialized equipment and expertise, which can limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate. One area of research is the development of more efficient synthesis methods for 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate, which could increase its accessibility to researchers. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate and its potential therapeutic applications. Finally, research is needed to determine the long-term effects of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate on human subjects, particularly in the context of neurological disorders.
Conclusion
In conclusion, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate is a chemical compound with significant potential for therapeutic applications in the treatment of neurological disorders. While the synthesis of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate requires specialized expertise and equipment, its stability, solubility, and low toxicity make it a promising candidate for further research. Future research on 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate should focus on developing more efficient synthesis methods, understanding its mechanism of action, and determining its long-term effects on human subjects.
Synthesemethoden
The synthesis of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate involves a series of chemical reactions, including the condensation of 4-isopropyl-3-methylphenol with 2-chloroethyl ethyl ether, followed by the reaction of the resulting compound with 4-methylpiperidine. The final step involves the formation of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate oxalate through the reaction of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate with oxalic acid. The synthesis of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate requires expertise in organic chemistry and access to specialized equipment and reagents.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been shown to exhibit neuroprotective properties and can enhance cognitive function. Additionally, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been studied for its potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
4-methyl-1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-14(2)18-6-5-17(13-16(18)4)20-12-11-19-9-7-15(3)8-10-19;3-1(4)2(5)6/h5-6,13-15H,7-12H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIRRWKCTWJBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC(=C(C=C2)C(C)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B5962949.png)
![2-(4-{2-[(2-hydroxyethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5962952.png)
![3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5962960.png)

![4-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5962983.png)


![N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B5963018.png)
![1-[benzyl(methyl)amino]-3-{5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5963021.png)
![N-(3-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5963039.png)
![ethyl 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5963046.png)

![1,5-dimethyl-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone)](/img/structure/B5963060.png)
![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963064.png)